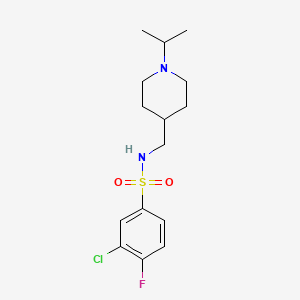

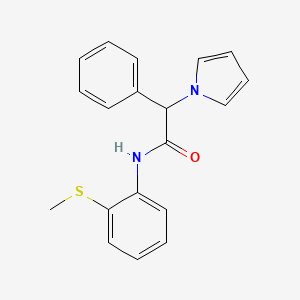

3-chloro-4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFTR corrector due to its ability to correct the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Scientific Research Applications

Chemosensing and Bioimaging Applications

An easily accessible colorimetric and fluorescence probe was developed for the selective and sensitive detection of Sn2+ in an aqueous solution. This probe demonstrates the potential of benzenesulfonamide derivatives for chemosensing applications, offering a novel sensing mechanism supported by quantum chemical calculations. Furthermore, bioimaging studies highlighted its effectiveness as a fluorescent marker for detecting Sn2+ in living cells and zebrafish, showcasing the utility in differentiating between Sn2+ in cancer and normal live cells (Ravichandiran et al., 2020).

Antimicrobial and Anticancer Evaluation

A series of benzenesulfonamide derivatives was synthesized and evaluated for in vitro antimicrobial and anticancer activities. These compounds demonstrated significant effectiveness against various microbial strains and cancer cell lines, suggesting the potential of benzenesulfonamide derivatives in developing new therapeutic agents (Kumar et al., 2014).

Inhibition of Carbonic Anhydrase

Research on 4-(2-substituted hydrazinyl)benzenesulfonamides revealed their potent inhibitory effects on human carbonic anhydrase isoenzymes. These findings underscore the therapeutic potential of benzenesulfonamide derivatives in treating conditions related to the dysregulation of carbonic anhydrase enzymes (Gul et al., 2016).

DNA Binding and Anticancer Activity

Ternary complexes based on benzenesulfonamide showed distinct interactions with DNA, leading to significant genotoxicity and anticancer activity. These complexes' ability to induce apoptosis in human tumor cells underscores their potential in cancer therapy (González-Álvarez et al., 2013).

COX-2 Inhibitor Development

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives highlighted the role of fluorine substitution in enhancing selectivity and potency as COX-2 inhibitors. This research offers insights into developing new treatments for conditions like rheumatoid arthritis and acute pain, showcasing the compound's therapeutic potential (Hashimoto et al., 2002).

properties

IUPAC Name |

3-chloro-4-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClFN2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)13-3-4-15(17)14(16)9-13/h3-4,9,11-12,18H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUXRGLYNYGNQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2965804.png)

![5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2965810.png)

![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)

![N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965818.png)

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2965821.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2965822.png)